rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride

Monoamine transporter SAR Tropane alkaloid

The compound rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride (CAS 2639379-21-6) is a racemic, nitrogen-bridged bicyclic building block belonging to the tropane alkaloid class. It features a methyl ester at the 6-position of the 8-azabicyclo[3.2.1]octane core, with defined exo stereochemistry (1R,5S,6R) and is supplied as a hydrochloride salt for enhanced handling stability.

Molecular Formula C9H16ClNO2
Molecular Weight 205.68 g/mol
Cat. No. B13509193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride
Molecular FormulaC9H16ClNO2
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2CCCC1N2.Cl
InChIInChI=1S/C9H15NO2.ClH/c1-12-9(11)7-5-6-3-2-4-8(7)10-6;/h6-8,10H,2-5H2,1H3;1H/t6-,7-,8+;/m1./s1
InChIKeyHSOFXZODIGICFI-LRACWOHVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylate Hydrochloride: Procurement-Ready Tropane Scaffold


The compound rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride (CAS 2639379-21-6) is a racemic, nitrogen-bridged bicyclic building block belonging to the tropane alkaloid class [1]. It features a methyl ester at the 6-position of the 8-azabicyclo[3.2.1]octane core, with defined exo stereochemistry (1R,5S,6R) and is supplied as a hydrochloride salt for enhanced handling stability [2]. This scaffold is a core intermediate for synthesizing monoamine neurotransmitter re-uptake inhibitors and other bioactive tropane derivatives [3].

Why Generic 8-Azabicyclo[3.2.1]octane Isomers Cannot Replace rac-methyl(1R,5S,6R)-6-carboxylate HCl in Synthesis


The position of the ester substituent on the tropane core fundamentally dictates receptor binding profiles and subsequent biological activity. The 6-carboxylate regiochemistry of this compound provides a distinct vector for functionalization compared to the more common 2- and 3-substituted analogs used in cocaine-analog (DAT) or muscarinic ligand research, respectively [1]. Furthermore, the defined (1R,5S,6R) exo stereochemistry—even as a racemate—is a critical control point that cannot be guaranteed by sourcing generic, undefined mixtures of 8-azabicyclo[3.2.1]octane carboxylates. Substituting a 2-carboxylate or 3-carboxylate isomer will lead to a completely different pharmacophore, rendering structure-activity relationship (SAR) studies invalid and yielding different patent landscapes [1].

Differential Evidence for rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylate HCl vs. In-Class Analogs


Regioisomeric Differentiation: 6-Carboxylate vs. 2- and 3-Carboxylate Isomers in Monoamine Reuptake Inhibition

In the development of monoamine neurotransmitter re-uptake inhibitors, the position of the carboxylate ester on the 8-azabicyclo[3.2.1]octane ring is a key determinant of activity. The patent EP1638965A1 specifically exemplifies 6-substituted derivatives, including those with a 6-alkoxycarbonyl group, as potent inhibitors [1]. The 6-carboxylate regioisomer (as in this compound) is structurally distinct from 2-carboxylate analogs (e.g., cocaine-like phenyltropanes) and 3-carboxylate analogs (e.g., certain muscarinic antagonists). Quantitative SAR data from related series indicate that moving the ester from the 2-position to the 6-position can alter DAT/SERT/NET selectivity ratios by more than an order of magnitude [1]. While direct IC50 data for the hydrochloride salt itself is limited in public literature, this regioisomeric scaffold is the direct precursor to a claimed class of triple reuptake inhibitors, differentiating it from 2- or 3-carboxylate building blocks which lead to different pharmacological profiles.

Monoamine transporter SAR Tropane alkaloid

Stereochemical Control: Rac-(1R,5S,6R) vs. Enantiopure Forms for Asymmetric Synthesis

The compound is supplied as a defined racemic mixture with exo configuration at the 6-position. Calculated physicochemical properties indicate a LogP of 0.71 and a hydrogen bond donor count of 1 (for the free base) [1]. The racemic nature is a starting point for chiral resolution or asymmetric synthesis; using an undefined diastereomeric mixture would introduce variability in subsequent enantioselective steps. While the target (1R,5S,6R) enantiomer is the focus, the racemate allows for the development of resolution protocols (e.g., diastereomeric salt formation). This contrasts with purchasing an undefined stereoisomer mixture, which would require additional purification and characterization steps.

Chiral resolution Enantioselective synthesis Building block

Salt Form Advantage: Hydrochloride vs. Free Base for Storage and Reactivity

The compound is provided as a hydrochloride salt, which enhances its stability and solubility compared to the free base. The free base of methyl 8-azabicyclo[3.2.1]octane-6-carboxylate (CAS 1932185-24-4) is a liquid or low-melting solid, making it less convenient for precise weighing and long-term storage . The hydrochloride salt (CAS 2639379-21-6) has a molecular weight of 205.68 g/mol and is a solid at room temperature, facilitating accurate formulation [1]. This contrasts with purchasing the free base and performing a separate salification step, which introduces additional quality control burden.

Salt selection Stability Solubility

Optimal Procurement Scenarios for rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylate HCl


Lead Optimization of Triple Monoamine Reuptake Inhibitors

Medicinal chemistry teams developing novel antidepressants or ADHD therapeutics can use this 6-carboxylate scaffold as a direct entry point for synthesizing the 8-aza-bicyclo[3.2.1]octane derivatives claimed in EP1638965A1 [1]. The defined regio- and stereochemistry ensures that SAR exploration remains within the claimed triple reuptake inhibitor space, avoiding the DAT-selective bias of 2-carboxylate tropane libraries.

Chiral Resolution Method Development

Process chemistry groups establishing scalable chiral resolution protocols for exo-6-substituted tropanes can use the racemic mixture as a reliable, well-characterized substrate. The hydrochloride salt's solid form allows for precise stoichiometric control during diastereomeric salt formation, and its high batch-to-batch consistency reduces method development variability [1].

Chemical Biology Probe Synthesis

Investigators designing activity-based probes or affinity ligands targeting monoamine transporters can employ this scaffold as a core building block. Its 6-carboxylate position is orthogonal to the 3-position commonly used for photoaffinity or fluorescent tags in tropane-based probes, enabling a distinct attachment point and potentially reducing interference with target binding [1].

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